
3-Bromo-
Overview
Description
3-Bromo- compounds are halogenated organic molecules where a bromine atom is substituted at the third position of a parent structure, such as pyrazoles, chalcones, guaiacols, or β-lactams. These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to bromine's unique electronic and steric properties. Bromine's larger atomic radius and polarizability compared to chlorine or iodine influence reactivity, binding interactions, and physicochemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo- can be synthesized through the reaction of 1,3-dibromopropane with potassium thioacetate . The reaction typically occurs under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of 3-Bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thioester group can be reduced to form thiols or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions often require acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions typically occur under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted thioesters, such as S-(3-azidopropyl) ethanethioate or S-(3-thiocyanatopropyl) ethanethioate.
Oxidation Reactions: Products include sulfoxides and sulfones, such as S-(3-bromopropyl) ethanesulfoxide or S-(3-bromopropyl) ethanesulfone.
Reduction Reactions: Products include thiols and alcohols, such as 3-bromopropanethiol or 3-bromopropanol.
Scientific Research Applications
Pharmaceutical Applications
3-Bromo-1-Propanol is recognized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its applications include:
- Anti-inflammatory Drugs : It is involved in the synthesis of molecules that exhibit anti-inflammatory properties, which are vital for treating chronic inflammatory diseases.
- Antiviral Agents : The compound has been utilized in developing antiviral drugs, contributing to the fight against viral infections.
- Bioactive Molecules : Its versatility allows it to serve as a precursor for various bioactive compounds used in therapeutic applications .
Case Study: this compound4,5-Dihydroxybenzaldehyde (3-BDB)
Research has demonstrated that 3-BDB protects against oxidative damage in skin cells by activating the Nrf2/HO-1 pathway. This mechanism is crucial for developing skin protective agents and potential treatments for oxidative stress-related conditions .
Agrochemical Applications
In the agrochemical sector, 3-bromo compounds play a significant role:
- Herbicides and Insecticides : 3-Bromo intermediates are essential in synthesizing crop protection chemicals. They enhance agricultural productivity by providing effective solutions against pests and weeds .
- Fungicides : These compounds are also utilized in developing fungicides that protect crops from fungal diseases.
Chemical Research and Development
The unique characteristics of bromine-containing compounds make them valuable in chemical research:
- Building Blocks for Synthesis : Researchers employ 3-bromo compounds as building blocks in various chemical reactions, facilitating the development of new materials and innovative compounds .
- Bioactivity Studies : Studies on compounds like this compound5-(2-hydroxyphenyl)furan have shown promising antibacterial and antifungal activities, indicating potential applications in medicinal chemistry .
Table 1: Summary of Applications of 3-Bromo Compounds
Application Area | Specific Use | Example Compound |
---|---|---|
Pharmaceuticals | Synthesis of anti-inflammatory and antiviral drugs | This compound1-Propanol |
Agrochemicals | Production of herbicides, insecticides, fungicides | Various 3-bromo derivatives |
Chemical Research | Building blocks for new materials | This compound4,5-dihydroxybenzaldehyde |
Bioactivity | Antioxidant properties | 3-BDB |
Table 2: Case Study Insights on 3-BDB
Study Focus | Findings | Implications |
---|---|---|
Cytoprotection | Activates Nrf2/HO-1 pathway | Potential skin protective agents |
Oxidative Stress | Reduces ROS and lipid peroxidation | Therapeutic applications |
Enzyme Activity | Enhances mitochondrial antioxidant enzyme activities | Cardiovascular health |
Mechanism of Action
The mechanism of action of 3-Bromo- involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, such as amines, thiols, and alkoxides, forming covalent bonds. The thioester group can also undergo oxidation and reduction reactions, leading to the formation of various sulfur-containing products. These reactions are often catalyzed by enzymes or other biological molecules, making 3-Bromo- a useful tool in studying biochemical pathways .
Comparison with Similar Compounds
Structural and Conformational Differences
- Chalcones: 3-Bromo-2′-nitrochalcone adopts a transoid conformation in the enone system, unlike its 4-bromo isomer.
- Pyridine Derivatives: this compound1-oxidopyridine exhibits a logP value of 1.083, indicating moderate lipophilicity compared to non-brominated analogs .
Physicochemical and Sensory Properties
- Odor Profiles :
- Thermal Properties :
Analytical Challenges
- Positional Isomers : 3-Bromo- and 4-bromofuran-2-carboxylic acids co-elute in HPLC but are distinguishable via MS/MS fragmentation patterns. Bromine's isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
Biological Activity
The class of compounds known as "3-Bromo" derivatives encompasses a variety of chemical structures, each exhibiting unique biological activities. This article focuses on the biological activity of several notable 3-Bromo compounds, including 3-Bromo-7-nitroindazole, this compoundisoxazoline derivatives, and other related compounds. The findings are supported by data tables, case studies, and detailed research findings.
Overview of 3-Bromo Compounds
3-Bromo compounds are characterized by the presence of a bromine atom at the third position of a molecular framework. Their biological activities often stem from their ability to interact with various biological targets, including enzymes and receptors.
1. Inhibition of Nitric Oxide Synthase
Compound: this compound7-nitroindazole
Activity: Potent inhibitor of neuronal nitric oxide synthase (nNOS)
Mechanism: This compound is more effective than its analog 7-nitroindazole in inhibiting nNOS in rat cerebellar tissues. The inhibition of nNOS is significant for potential therapeutic applications in neurological disorders where nitric oxide plays a detrimental role .
2. Anticancer Properties
Compound: this compoundIsoxazoline Derivatives
Activity: Inhibition of GAPDH in pancreatic ductal adenocarcinoma (PDAC)
Findings: These derivatives demonstrated selective inhibition of the glycolytic enzyme GAPDH, leading to reduced proliferation of PDAC cells and cancer stem cells. Notably, one derivative (AXP-3019) effectively blocked tumor growth in mouse xenograft models without apparent toxicity .
Compound | Target Enzyme | Effect on PDAC Cells | In Vivo Efficacy |
---|---|---|---|
AXP-3019 | GAPDH | Antiproliferative | Effective |
Other Derivatives | GAPDH | Varying efficacy | Not tested |
3. Antibacterial Activity
Compound: this compound4-(1H-3-indolyl) derivatives
Activity: Antibacterial against resistant strains
Results: These compounds exhibited minimal inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin, indicating a potent antibacterial mechanism that may circumvent existing resistance mechanisms .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound4-(1H-3-indolyl) | <0.5 | Staphylococcus aureus (resistant strains) |
The mechanisms by which 3-Bromo compounds exert their biological effects vary significantly:
- Enzyme Inhibition: Many 3-Bromo derivatives act by selectively inhibiting key metabolic enzymes such as nNOS and GAPDH, thus disrupting critical cellular pathways involved in cancer metabolism and neurotransmission.
- Antibacterial Mechanisms: The antibacterial activity is attributed to structural features that allow these compounds to interfere with bacterial cell wall synthesis or function differently than conventional antibiotics.
Case Study: GAPDH Inhibition in Pancreatic Cancer
In a study investigating the effects of various this compoundisoxazoline derivatives on pancreatic cancer cells, researchers found that selective inhibition of GAPDH led to significant reductions in cell viability and proliferation. The study highlighted the potential for these compounds as targeted therapies for pancreatic cancer, which is notoriously difficult to treat due to its aggressive nature.
Case Study: Antibacterial Efficacy Against Resistant Strains
Another study focused on the antibacterial properties of a series of 3-bromo derivatives against resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as alternatives to existing antibiotics, potentially addressing the growing issue of antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-bromo-substituted organic compounds, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of 3-bromo derivatives (e.g., 3-bromo-α-methylstyrene) often involves halogenation or substitution reactions. For example, using allylic bromides with photoredox catalysis under visible light can yield high-purity products . Optimization includes adjusting stoichiometry (e.g., molar ratios of reactants like n-BuLi and methyltriphenylphosphonium bromide), solvent selection (e.g., pentane for extraction), and temperature control. Chromatographic purification (e.g., silica gel with hexanes) ensures purity .
Q. How do researchers characterize the structural purity of this compoundsubstituted compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying structural integrity. For instance, H NMR peaks at δ 5.38 (s) and 2.13 (s) confirm the presence of specific protons in 3-bromo-α-methylstyrene . Mass spectrometry and gas chromatography (GC) complement NMR to assess molecular weight and purity. Cross-referencing data with established literature (e.g., PubChem records) ensures accuracy .
Q. What safety protocols are essential when handling brominated compounds like 3-bromo derivatives?
- Methodological Answer : Brominated compounds require strict ventilation (fume hoods), personal protective equipment (gloves, goggles), and waste disposal protocols. For unstable intermediates (e.g., this compound1H-pyrazolo[3,4-d]pyridazine), inert atmospheres (N/Ar) and low-temperature storage mitigate risks. Safety data from ChemIDplus and EPA DSSTox provide toxicity profiles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-bromo intermediates in catalytic cycles?
- Methodological Answer : Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., bond dissociation energies, frontier orbitals) to predict regioselectivity in reactions. For example, modeling the electrophilic behavior of 3-bromo groups in cross-coupling reactions can guide catalyst design (e.g., Pd-based systems). Software like Gaussian or ORCA, validated against experimental NMR/X-ray data, enhances reliability .
Q. What strategies resolve contradictions in reported reaction yields for 3-bromo compound syntheses?
- Methodological Answer : Systematic meta-analysis of primary literature (e.g., CAS Common Chemistry, EPA sources) identifies variables causing discrepancies, such as solvent polarity or catalyst loading. Reproducing experiments under controlled conditions (e.g., fixed temperature/pH) isolates critical factors. Transparent reporting of deviations from protocols (e.g., in Methods sections) aids comparability .
Q. How do steric and electronic effects influence the stability of this compoundsubstituted intermediates in multi-step syntheses?
- Methodological Answer : Steric hindrance from adjacent substituents (e.g., methyl groups in 3-bromo-α-methylstyrene) slows nucleophilic attacks, while electron-withdrawing bromine atoms increase electrophilicity. Kinetic studies (e.g., time-resolved IR spectroscopy) and Hammett plots quantify these effects. Adjusting protecting groups or using bulky bases (e.g., LDA) stabilizes intermediates .
Q. What experimental designs validate the environmental impact of 3-bromo compounds in ecotoxicology studies?
- Methodological Answer : Follow EPA TSCA guidelines for assessing bioaccumulation and toxicity. Use model organisms (e.g., Daphnia magna) in acute/chronic exposure assays. High-Performance Liquid Chromatography (HPLC) tracks degradation products. Data from DSSTox and ChemIDplus inform hazard classification .
Q. Data Analysis & Research Design
Q. How can researchers align their study on 3-bromo derivatives with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?
- Methodological Answer :
- Feasible : Use cost-effective catalysts (e.g., photoredox instead of noble metals) .
- Novel : Explore understudied applications (e.g., 3-bromo compounds in OLEDs).
- Ethical : Adopt green chemistry principles (e.g., solvent-free reactions).
- Relevant : Link to drug discovery (e.g., brominated scaffolds in kinase inhibitors) .
Q. What meta-analysis frameworks are suitable for reconciling conflicting data on 3-bromo compound reactivity?
- Methodological Answer : PRISMA guidelines standardize literature reviews. Tools like RevMan synthesize data across studies, while sensitivity analyses identify outliers. For example, comparing yields of 3-bromo-α-methylstyrene synthesis under varying light intensities reveals optimal conditions .
Properties
IUPAC Name |
S-(3-bromopropyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOPKKCJMPBGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472669 | |
Record name | S-(3-Bromopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-46-1 | |
Record name | S-(3-Bromopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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